(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol

Medicinal Chemistry Chemical Synthesis Quality Control

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a functionalized imidazo[1,2-a]pyridine heterocycle bearing a 2-bromo substituent and a 6-hydroxymethyl group. The compound, with CAS 2095412-02-3, is commercially available at high purity (98%) and is employed as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and bromodomain-targeting agents.

Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
Cat. No. B12974311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C=C1CO)Br
InChIInChI=1S/C8H7BrN2O/c9-7-4-11-3-6(5-12)1-2-8(11)10-7/h1-4,12H,5H2
InChIKeyBICLPSLKDLKMSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol: Procurement-Grade Heterocyclic Building Block


(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is a functionalized imidazo[1,2-a]pyridine heterocycle bearing a 2-bromo substituent and a 6-hydroxymethyl group . The compound, with CAS 2095412-02-3, is commercially available at high purity (98%) and is employed as a versatile intermediate in medicinal chemistry, particularly for the construction of kinase inhibitors and bromodomain-targeting agents [1][2]. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in drug discovery [3].

Why Generic Imidazopyridine Methanols Cannot Replace (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol


Within the imidazo[1,2-a]pyridine methanol series, simple substitution with a non-halogenated or differently halogenated analog is not scientifically equivalent. The 2-bromo substituent of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol provides a critical synthetic handle for downstream diversification via cross-coupling reactions—a functionality absent in the non-halogenated imidazo[1,2-a]pyridin-6-ylmethanol [1]. Furthermore, the regioisomeric (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol or the 2-chloro analog may exhibit divergent electronic properties and steric profiles, which can directly impact reaction yields, pharmacokinetic parameters, and target engagement in structure-activity relationship (SAR) campaigns . Procurement of the correct regioisomer and halogen pattern is therefore essential for maintaining synthetic fidelity and biological relevance.

Quantitative Differentiation of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol vs. Analogs


Commercial Purity Benchmark: 98% vs. Typical 95% for Regioisomer

(2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is commercially available at a consistently higher purity of 98% . In contrast, the regioisomeric (6-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is routinely supplied at a lower purity of 95% . This difference in commercial grade can impact the success of subsequent synthetic transformations, where higher starting purity reduces the need for additional purification steps and minimizes byproduct formation.

Medicinal Chemistry Chemical Synthesis Quality Control

Lipophilicity (LogP) Differentiation: 2-Bromo vs. Non-Halogenated Core

The 2-bromo substituent significantly increases the lipophilicity of the molecule relative to the non-halogenated parent. The calculated LogP for (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is 1.59 , whereas the non-halogenated imidazo[1,2-a]pyridin-6-ylmethanol exhibits a lower XLogP3 of 0.9 [1]. This increase in LogP can influence membrane permeability and protein binding, which are critical parameters in early drug discovery.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Cross-Coupling Reactivity: Exclusive Synthetic Handle for Diversification

The 2-bromo group is an essential functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1][2]. This reactivity allows for the rapid generation of diverse 2-aryl, 2-alkynyl, or 2-amino analogs, a capability not present in the non-halogenated imidazo[1,2-a]pyridin-6-ylmethanol. The 2-bromo substituent has been successfully employed in microwave-assisted Suzuki couplings to generate libraries of 2,3,6-trisubstituted imidazo[1,2-a]pyridines [3].

Organic Synthesis Medicinal Chemistry Library Generation

High-Impact Procurement Scenarios for (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol


Medicinal Chemistry: Kinase Inhibitor Lead Optimization

Procurement of (2-Bromoimidazo[1,2-a]pyridin-6-yl)methanol is prioritized when a medicinal chemistry team requires a reliable, high-purity (98%) building block for the synthesis of ATP-competitive kinase inhibitors. The 2-bromo handle permits rapid, modular diversification to explore substituent effects on potency and selectivity, as demonstrated in imidazo[1,2-a]pyridine-based CLK1 and DYRK1A inhibitor programs [1].

Chemical Biology: Bromodomain Probe Development

This compound serves as a key intermediate for generating bromodomain-targeting chemical probes. The bromodomain inhibitor patent literature explicitly claims 2-substituted imidazo[1,2-a]pyridines, and the 2-bromo group provides a synthetic entry point for installing the diverse aryl and heteroaryl groups required for BET or non-BET bromodomain engagement [2].

Process Chemistry: Scale-Up of Advanced Intermediates

For teams scaling up the synthesis of a lead candidate that incorporates an imidazo[1,2-a]pyridine core, the 98% purity of the commercial starting material reduces the cost and time associated with purification of early-stage intermediates. The compound's higher purity relative to its regioisomer can lead to fewer side reactions and improved yield in cross-coupling steps, a critical factor in process development.

Academic Core Facility: Synthesis of Diverse Screening Libraries

Academic screening centers procuring this building block benefit from its dual functional groups: a hydroxymethyl group for attachment to solid supports or biotin tags, and a 2-bromo group for parallel synthesis of focused libraries. This enables the rapid generation of hundreds of analogs for phenotypic or target-based screening campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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